6-chloro-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
6-Chloro-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic beta-carboline derivative characterized by a 6-chloro substituent on the tetrahydro-beta-carboline core and a carboxamide side chain modified with a 2-methoxybenzyl group. Beta-carbolines are heterocyclic indole alkaloids known for diverse pharmacological activities, including MAO inhibition, antiviral effects, and anticancer properties . The carboxamide linker and 2-methoxybenzyl moiety may facilitate hydrogen bonding and π-π interactions with biological targets, such as enzymes or receptors involved in neurodegenerative or proliferative diseases .
Properties
Molecular Formula |
C22H23ClN4O3 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
6-chloro-N-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C22H23ClN4O3/c1-30-20-5-3-2-4-14(20)11-24-21(28)12-25-22(29)27-9-8-16-17-10-15(23)6-7-18(17)26-19(16)13-27/h2-7,10,26H,8-9,11-13H2,1H3,(H,24,28)(H,25,29) |
InChI Key |
OMCCWYGVPGJFDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps:
Formation of the Beta-Carboline Core: The beta-carboline core can be synthesized via the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone under acidic conditions.
Amidation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the beta-carboline reacts with an amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Methoxybenzylamine Addition: The final step involves the addition of 2-methoxybenzylamine to the intermediate product, forming the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for chlorination and amidation steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylamine moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution can be facilitated by using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted beta-carboline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, 6-chloro-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its psychoactive properties suggest possible applications in treating neurological disorders, while its anticancer activity is being explored for oncology treatments.
Industry
Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 6-chloro-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound can inhibit enzyme activity, modulate receptor function, or intercalate into DNA, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Beta-carboline derivatives and structurally related heterocycles exhibit varying pharmacological profiles depending on substituents and core modifications. Below is a detailed comparison with key analogues:
Structural and Functional Group Analysis
Key Findings
MAO) . In chromene derivatives (), chlorine enhances cytotoxicity by stabilizing ligand-receptor interactions .
Carboxamide Side Chain :
- The 2-methoxybenzyl carboxamide in the target compound may improve BBB penetration compared to simpler alkylamide derivatives (e.g., 6-chloro-beta-carboline-3-carboxamide) due to aromatic stacking .
- The chromene carboxamide in shows protease inhibition via a similar amide-mediated binding mechanism but lacks the beta-carboline core’s planar rigidity .
Synthetic Accessibility :
- Beta-carbolines are typically synthesized via Pictet-Spengler reactions, whereas chromene derivatives () require multi-step cyclization and acylations . The target compound’s synthesis likely involves chloro-substitution followed by carboxamide coupling, similar to methods in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
